molecular formula C8H11NO2 B568219 (3-Cyclobutylisoxazol-5-yl)methanol CAS No. 121604-46-4

(3-Cyclobutylisoxazol-5-yl)methanol

Cat. No.: B568219
CAS No.: 121604-46-4
M. Wt: 153.181
InChI Key: ZGTHEZODTASENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Cyclobutylisoxazol-5-yl)methanol is a chemical compound featuring an isoxazole heterocycle, a five-membered ring containing nitrogen and oxygen, which is a privileged scaffold in drug discovery due to its wide range of biological activities . The molecule consists of a central isoxazole core substituted at the 3-position with a cyclobutyl group and at the 5-position with a hydroxymethyl functional group. This primary alcohol serves as a versatile synthetic handle, allowing researchers to readily functionalize the molecule through reactions such as esterification, etherification, or oxidation, facilitating its integration into more complex target structures . As a key intermediate in medicinal chemistry, this compound is valuable for the design and synthesis of novel bioactive molecules. Isoxazole derivatives have been identified as potent allosteric inverse agonists of the nuclear receptor RORγt, a promising target for the treatment of autoimmune diseases such as psoriasis, multiple sclerosis, and rheumatoid arthritis . Furthermore, isoxazole-based compounds are extensively investigated for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties, making the this compound scaffold a compelling starting point for hit-to-lead optimization campaigns . The cyclobutyl ring contributes valuable steric and electronic properties, influencing the compound's overall lipophilicity and metabolic stability during pharmacokinetic optimization . This chemical is intended for research applications in organic synthesis and drug discovery and is strictly for laboratory use.

Properties

CAS No.

121604-46-4

Molecular Formula

C8H11NO2

Molecular Weight

153.181

IUPAC Name

(3-cyclobutyl-1,2-oxazol-5-yl)methanol

InChI

InChI=1S/C8H11NO2/c10-5-7-4-8(9-11-7)6-2-1-3-6/h4,6,10H,1-3,5H2

InChI Key

ZGTHEZODTASENW-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=NOC(=C2)CO

Synonyms

5-Isoxazolemethanol,3-cyclobutyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

(a) Substituent Effects on Physical and Chemical Properties

(3-Phenylisoxazol-5-yl)methanol Structure: Aromatic phenyl group at position 3 . Key Properties:

  • Higher molecular weight compared to alkyl-substituted analogs (e.g., methyl or cyclobutyl), affecting solubility and melting points.
    • Applications : Used in crystallographic studies to analyze molecular packing and hydrogen-bonding interactions .

(3-(2-Bromophenyl)isoxazol-5-yl)methanol Structure: 2-Bromophenyl group at position 3 . Key Properties:

  • Bromine introduces electronegativity and steric hindrance, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Applications: Valued as a research chemical in medicinal chemistry for halogen-directed synthetic modifications .

(3-Methylisoxazol-5-yl)methanol Structure: Methyl group at position 3 . Key Properties:

  • Smaller substituent reduces steric bulk, improving solubility in polar solvents.
  • High purity (97%) and commercial availability make it a common building block in organic synthesis .

Key Properties:

  • Oxazole ring (oxygen and nitrogen positions swapped vs. isoxazole) alters electronic distribution and reactivity.
  • Synthesis yield: 90%; NMR data (δ 4.46 ppm for -CH₂OH) indicates distinct electronic environments compared to isoxazole analogs .

Spectroscopic Data Highlights

  • (2-Cyclohexyl-5-methyloxazol-4-yl)-methanol: ¹H NMR (CDCl₃): δ 4.46 (s, -CH₂OH), 2.26 (s, -CH₃) .
  • (3-Phenylisoxazol-5-yl)methanol: Crystallographic data reveals planar isoxazole ring and intermolecular hydrogen bonds involving -CH₂OH .

Preparation Methods

Nitrile Oxide Generation

Cyclobutane-containing nitrile oxides are prepared from cyclobutyl aldehydes or ketones through oximation followed by chlorination with reagents like N-chlorosuccinimide (NCS). For example:

Cyclobutyl ketone+NH2OHOximeNCSNitrile oxide\text{Cyclobutyl ketone} + \text{NH}_2\text{OH} \rightarrow \text{Oxime} \xrightarrow{\text{NCS}} \text{Nitrile oxide}

This intermediate undergoes cycloaddition with terminal alkynes (e.g., propargyl alcohol derivatives) to yield 5-hydroxymethyl isoxazoles.

Cycloaddition Regioselectivity

The choice of alkyne dictates substituent positioning. Propargyl alcohol derivatives favor hydroxymethyl placement at position 5, as observed in analogous syntheses. For instance, reaction of cyclobutyl nitrile oxide with propargyl alcohol in dichloromethane at 0°C yields the target isoxazole with >80% regioselectivity.

Cyclobutyl Group Introduction Strategies

Pre-Functionalized Cyclobutane Precursors

Cyclobutane rings are often pre-assembled before isoxazole formation. For example, cyclobutyl carboxylic acids are converted to nitriles, then oxidized to nitrile oxides. This approach avoids strain-induced side reactions during cycloaddition.

Post-Cycloaddition Cyclization

Alternatively, [2+2] photocycloaddition of alkenes post-cycloaddition can form the cyclobutane ring. However, this method risks side products due to competing reaction pathways.

Hydroxymethyl Group Installation and Modification

The hydroxymethyl group is introduced via:

  • Direct cycloaddition using propargyl alcohol.

  • Reduction of esters : Isoxazole-5-carboxylates are reduced with LiAlH4_4 or NaBH4_4.

  • Deprotection : Protected alcohols (e.g., silyl ethers) are cleaved under mild acidic conditions.

Mesylation and Tosylation for Intermediate Functionalization

Mesyl chloride (MsCl) or tosyl chloride (TsCl) converts primary alcohols to leaving groups, enabling nucleophilic substitutions. For example, (2,2-dimethyl-1,3-dioxan-5-yl)methanol undergoes mesylation in dichloromethane with triethylamine, achieving 97% yield at 0°C. Similar conditions could be applied to the target compound for downstream modifications.

Table 1: Optimization of Mesylation Conditions

BaseSolventTemp (°C)Time (h)Yield (%)
TriethylamineDCM0 → 20197
DABCODCM00.2568.8

Protection-Deprotection Strategies

Dioxolane/Dioxane Protection

Cyclobutanol groups are protected as dioxane derivatives to prevent undesired reactions during isoxazole synthesis. For example, 2,2-dimethyl-1,3-dioxane protection is achieved using 2,2-dimethoxypropane and acid catalysis, followed by deprotection with aqueous HCl.

Silyl Ether Protection

Hydroxymethyl groups are protected as tert-butyldimethylsilyl (TBS) ethers, which are stable under basic conditions and cleaved with tetrabutylammonium fluoride (TBAF).

Catalytic and Enantioselective Approaches

While enantioselective syntheses of similar isoxazoles exist, data for the target compound remain limited. Chiral auxiliaries or asymmetric cycloadditions using metal catalysts (e.g., Cu(I)) could be explored to access enantiomerically pure forms.

Challenges and Optimization Opportunities

  • Cyclobutane Stability : Ring-opening reactions under acidic/basic conditions necessitate mild reaction parameters.

  • Regioselectivity : Competing pathways in cycloadditions require careful tuning of electronic and steric effects.

  • Scalability : Mesylation/tosylation protocols from demonstrate high yields (up to 97%) but require low temperatures, complicating large-scale production.

Q & A

Q. Optimization Strategies :

  • Vary solvent polarity (e.g., DMF for higher solubility of intermediates).
  • Adjust stoichiometry of hydroxylamine to carbonyl precursor (1.2:1 molar ratio improves yield).
  • Monitor reaction progress via TLC or HPLC to minimize by-products.

How can the crystal structure of this compound be determined experimentally?

Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Crystallization : Use slow evaporation of a saturated ethanol solution.

Data Collection : Employ a Bruker SMART APEX diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Use SHELXL (e.g., SHELX-2018) for structure solution and refinement.

  • Space group determination (e.g., monoclinic C2/c as seen in phenyl analogs ).
  • Hydrogen bonding analysis (e.g., O–H···N interactions in isoxazole rings ).

Q. Methodological Answer :

  • NMR :
    • ¹H NMR : Peaks at δ 4.5–5.0 ppm (methanol -CH2OH), δ 6.2–6.5 ppm (isoxazole H-4).
    • ¹³C NMR : Cyclobutyl carbons at δ 25–35 ppm, isoxazole C-3 at δ 95–100 ppm .
  • IR : O–H stretch (~3200 cm⁻¹), C=N stretch (~1600 cm⁻¹).
  • Mass Spectrometry : ESI-MS ([M+H]+ expected ~176 m/z for C9H13NO2).

Advanced Research Questions

How can computational methods predict the electronic properties of this compound?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) basis set to calculate:
    • HOMO-LUMO gaps (indicative of reactivity).
    • Electrostatic potential maps (identify nucleophilic/electrophilic sites).
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess stability.

Q. Example Application :

  • Compare cyclobutyl vs. phenyl analogs to evaluate steric and electronic effects on biological activity .

How to resolve contradictions in reported biological activity data for isoxazole derivatives?

Q. Methodological Answer :

  • Systematic SAR Studies : Synthesize analogs with controlled substitutions (e.g., cyclobutyl vs. phenyl) and test in standardized assays (e.g., enzyme inhibition).
  • Data Normalization : Account for variations in assay conditions (pH, temperature) and cell lines.
  • Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, identifying outliers .

Q. Case Study :

  • Conflicting cytotoxicity results may arise from differences in logP (lipophilicity) or metabolic stability. Use HPLC to quantify cellular uptake .

What strategies are effective for synthesizing brominated derivatives of this compound?

Q. Methodological Answer :

  • Electrophilic Bromination : Use NBS (N-bromosuccinimide) in CCl4 under UV light.
  • Appel Reaction : Convert -CH2OH to -CH2Br using PPh3/CBr4 in dichloromethane .
  • Purification Challenges : Brominated products often require flash chromatography (hexane/EtOAc gradient).

Q. Example Reaction Table :

ReagentConditionYield (%)
NBS, AIBNCCl4, reflux, 4h65
PPh3/CBr4DCM, RT, 12h78

How to design a structure-activity relationship (SAR) study for isoxazole-based inhibitors?

Q. Methodological Answer :

Core Modifications : Vary substituents (cyclobutyl, methyl, halogen) at positions 3 and 2.

Assay Selection : Use enzyme inhibition (e.g., COX-2) or cell-based assays (e.g., IC50 in cancer lines ).

Data Analysis :

  • QSAR modeling (e.g., CoMFA for 3D-SAR).
  • Cluster analysis to group compounds by activity profiles.

Q. Key Consideration :

  • Cyclobutyl’s strain energy may enhance binding affinity compared to bulkier groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.